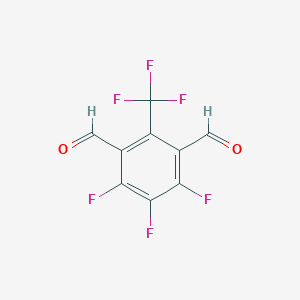

4,5,6-三氟-2-(三氟甲基)苯-1,3-二甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

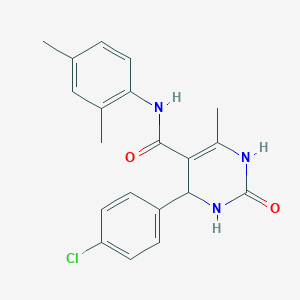

The compound is a derivative of benzene, which is a cyclic hydrocarbon. It contains trifluoromethyl groups (-CF3) and aldehyde groups (-CHO). The trifluoromethyl groups are known to significantly increase the electronegativity of the compound . The aldehyde groups can extend the structure to frameworks by forming covalent bonding .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, trifluoromethyl groups can generally be introduced to a molecule through various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethyl and aldehyde groups. Trifluoromethyl groups can increase the electronegativity of the compound .科学研究应用

取代苯-1,2-二甲醛的合成:已经开发出一种有效的取代苯-1,2-二甲醛合成方法,包括取代-1,2-双(溴甲基)苯与发烟硫酸反应,然后水解。这个过程对于合成4,5,6-三氟-2-(三氟甲基)苯-1,3-二甲醛衍生物非常重要(C. Peter 等人,2007).

1H-[1,2,3]-三唑的区域选择性合成:已经报道了一种使用(2-叠氮基-1,3-二氯-5-三氟甲基)苯与末端炔烃合成1H-[1,2,3]-三唑的方法。这个过程与4,5,6-三氟-2-(三氟甲基)苯-1,3-二甲醛相关的化合物的合成有关(Huanan Hu 等人,2008).

选择性锂化和亲电取代:对1,2,4-三(三氟甲基)苯的研究表明,用2,2,6,6-四甲基哌啶化锂处理时,氢/金属交换是定量的,这与类似三氟甲基化合物的官能化有关(M. Schlosser 等人,1998).

电生成的碱促进的纳米颗粒合成:一种电化学策略被用于合成4-芳基-5-苯甲酰基-2-羟基-6-(三氟甲基)-1,4-二氢吡啶-3-腈纳米颗粒。该方法包括芳香醛、丙二腈和4,4,4-三氟-1-苯基丁烷-1,3-二酮的反应,表明在纳米技术中的潜在应用(E. Goodarzi 和 B. Mirza,2020).

四氟钴酸钾上的氟化:1,3-双(三氟甲基)苯在四氟钴酸钾上的氟化研究对三氟甲基化苯的化学改性和官能化有影响(I. W. Parsons,1972).

作用机制

The mechanism of action would depend on the specific application of the compound. For example, the trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

未来方向

属性

IUPAC Name |

4,5,6-trifluoro-2-(trifluoromethyl)benzene-1,3-dicarbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2F6O2/c10-6-3(1-16)5(9(13,14)15)4(2-17)7(11)8(6)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJZFSDJOSUUFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1F)F)F)C=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2F6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2589879.png)

![7-nitro-2-(tert-pentyl)-6H-dibenzo[b,f][1,4]oxazocin-11(12H)-one](/img/structure/B2589881.png)

![ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2589886.png)

![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2589887.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-propan-2-ylphenyl)triazol-4-amine](/img/structure/B2589896.png)

![1-(2-((4-butylphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2589900.png)